molecular formula C7H6BrIO B171483 (5-Bromo-2-iodophenyl)methanol CAS No. 199786-58-8

(5-Bromo-2-iodophenyl)methanol

Cat. No. B171483
M. Wt: 312.93 g/mol
InChI Key: LBMPOOHWJBYWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-2-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6BrIO . Its molecular weight is 312.93 g/mol .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-iodophenyl)methanol” consists of a phenyl ring substituted with bromo and iodo groups, and a methanol group . The exact positions of these substituents can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

“(5-Bromo-2-iodophenyl)methanol” has a molecular weight of 312.93 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Antibacterial Applications

  • Bromophenols, including compounds related to (5-Bromo-2-iodophenyl)methanol, have been isolated from marine algae and exhibit significant antibacterial activities. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).

Aggregation and Dye Studies

  • Halogenated squaraine dyes, which may involve structures similar to (5-Bromo-2-iodophenyl)methanol, have been studied for their aggregation behavior in various media. These studies provide insights into the applications of such compounds in dye and pigment industries (Arun et al., 2002).

Kinetic Studies in Organic Chemistry

  • Research on the kinetics of debromination reactions in methanol involving bromo- and nitro-thiophens, structurally related to (5-Bromo-2-iodophenyl)methanol, contributes to a deeper understanding of reaction mechanisms in organic synthesis (Spinelli et al., 1972).

Synthesis of Donor-Substituted Compounds

  • Studies on the synthesis of donor-substituted halophenyl acetaldehyde acetals, which may include (5-Bromo-2-iodophenyl)methanol derivatives, provide valuable insights for the synthesis of complex organic molecules (Wünsch & Nerdinger, 1995).

Crystal Structure Studies

  • The synthesis and crystal structure analysis of bromo-hydroxyphenyl compounds, related to (5-Bromo-2-iodophenyl)methanol, help in understanding the molecular geometry and structural properties of such compounds (Xin-mou, 2009).

Photochemical Studies

  • Photochemical studies involving bromo- and methoxy-phenylpropan-2-yl radicals provide insights into the behavior of radical species, which can be applied in understanding the reactivity of (5-Bromo-2-iodophenyl)methanol and its derivatives (Bales et al., 2001).

Magnetic Studies in Material Science

  • Research involving bromo-salicylidene and metal ions, structurally related to (5-Bromo-2-iodophenyl)methanol, contributes to the field of material science, particularly in understanding magnetic properties of such compounds (Choi et al., 2004).

Antioxidant Activity

  • Isolation of bromophenols from marine algae and their characterization for antioxidant activity highlight the potential of (5-Bromo-2-iodophenyl)methanol-related compounds in food science and pharmacology (Li et al., 2011).

properties

IUPAC Name

(5-bromo-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPOOHWJBYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571730
Record name (5-Bromo-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-iodophenyl)methanol

CAS RN

199786-58-8
Record name (5-Bromo-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-iodobenzoic acid (100 g, 0.306 mol) is dissolved in THF (350 mL) and cooled in an ice bath. Borane-THF complex (460 mL of 1 M in THF, 0.460 mol) is added dropwise. After addition is complete, the reaction is warmed to room temp and stirred for 14 hours. The mixture is transferred a large erlenmeyer flask (4 L), cooled in an ice bath and carefully quenched with water (250 mL). Evaporation of the THF by rotary evaporator gives a white suspension which is treated with additional water (1 L) and then filtered and dried in a vacuum dessicator over P2O5 to give 5-bromo-2-iodobenzyl alcohol.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of acid 2-iodo-5-bromobenzoic acid (15.0 g, 45.9 mmol) in dry THF (100 mL) under argon was added neat BH3.DMS (16.0 mL, 169 mmol) dropwise over 20 minutes. The resulting mixture was heated at 65° C. for 8 hours, cooled to room temperature and quenched by the dropwise addition of water (40 mL). The reaction mixture was concentrated in vacuo. The crude alcohol was diluted with of EtOAc (300 mL), washed with 1N NaOH (2×30 mL), 1N HCl (1×30 mL), saturated aqueous NaHCO3 solution (1×30 mL) and brine (1×30 mL). The EtOAc layer was dried (MgSO4), filtered and concentrated in vacuo to give 2-iodo-5-bromobenzyl alcohol (13.8 g, 96%). 1H NMR (CDCl3): δ 7.56 (d, 1H, J=8.25 Hz), 7.54 (s, 1H), 7.04 (d, 1H, J=8.25 Hz), 4.47 (s, 2H). HPLC: Rt=3.12 min. m/z=312 (M+H+).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-iodophenyl)methanol
Reactant of Route 2
(5-Bromo-2-iodophenyl)methanol
Reactant of Route 3
(5-Bromo-2-iodophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-iodophenyl)methanol
Reactant of Route 5
(5-Bromo-2-iodophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-iodophenyl)methanol

Citations

For This Compound
8
Citations
RN Richey, H Yu - Organic Process Research & Development, 2009 - ACS Publications
A practical and scaleable synthesis of (Z)-3-(1-(8-bromodibenzo[b,e]oxepin-11(6H)-ylidene)ethyl)aniline hydrochloride (1·HCl), a key intermediate in the synthesis of a selective nuclear …
Number of citations: 28 pubs.acs.org
XL Guan, TM Jia, DH Zhang, Y Zhang, HC Ma, DD Lu… - Dyes and …, 2017 - Elsevier
A novel class of phenylene-(poly)ethynylene-based dye Sensor 1 with remarkable properties of solvatochromism has been designed and synthesized. A long, coplanar and asymmetry …
Number of citations: 32 www.sciencedirect.com
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
Two one-pot procedures for the construction of carbon-bridged diaryliodonium triflates and tetrafluoroborates are described. Strong Brønsted acids enable the effective Friedel–Crafts …
Number of citations: 21 pubs.acs.org
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
General control nonderepressible 2 (GCN2) protein kinase is a cellular stress sensor within the tumor microenvironment (TME), whose signaling cascade has been proposed to …
Number of citations: 2 pubs.acs.org
CCE Kroonen, A D'Addio, A Prescimone… - Helvetica Chimica …, 2023 - Wiley Online Library
The exploration of new materials is timeless. Especially 2D‐materials have gotten much interest in the last decades. This work proposes a new route towards a fascinating class of 2D …
Number of citations: 1 onlinelibrary.wiley.com
J Skácel, S Djukic, O Baszczyňski… - Journal of Medicinal …, 2023 - ACS Publications
Purine nucleoside phosphorylase (PNP) is a well-known molecular target with potential therapeutic applications in the treatment of T-cell malignancies and/or bacterial/parasitic …
Number of citations: 5 pubs.acs.org
R Skerlj, G Bridger, Y Zhou, E Bourque… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of CCR5 antagonists were identified based on the redesign of Schering C. An SAR was established based on inhibition of CCR5 (RANTES) binding and these …
Number of citations: 11 www.sciencedirect.com
S Menning - 2014 - archiv.ub.uni-heidelberg.de
Im Rahmen dieser Arbeit wurden neuartige, überbrückte Phenylacetylen-Derivate hergestellt, bei denen sich durch die Wahl des Linkers gezielt bestimmte Torsionswinkel der …
Number of citations: 2 archiv.ub.uni-heidelberg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.